molecular formula C15H10ClN3O2 B11370437 N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11370437
M. Wt: 299.71 g/mol
InChI Key: JLXPAMWBJXPSSO-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 5-position, a phenyl group attached to an oxazole ring, and a carboxamide functional group. The combination of these moieties imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 5-chloro-2-aminopyridine with trans-β-nitrostyrene under specific conditions. The reaction is catalyzed by a bimetallic metal-organic framework, such as Fe2Ni-BDC, in the presence of dichloromethane as a solvent. The reaction is carried out at 80°C for 24 hours, yielding the desired product with an isolated yield of approximately 68% .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Nucleophiles in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of a pyridine ring, oxazole ring, and carboxamide group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H10ClN3O2/c16-11-6-7-14(17-9-11)18-15(20)12-8-13(21-19-12)10-4-2-1-3-5-10/h1-9H,(H,17,18,20)

InChI Key

JLXPAMWBJXPSSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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